molecular formula C2H3BrN4 B177376 5-Bromo-2-methyl-1H-tetrazole CAS No. 16681-80-4

5-Bromo-2-methyl-1H-tetrazole

Cat. No.: B177376
CAS No.: 16681-80-4
M. Wt: 162.98 g/mol
InChI Key: FTCJTCRPKDANII-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-1H-tetrazole: is a heterocyclic compound with the molecular formula C2H3BrN4. It is a derivative of tetrazole, characterized by the presence of a bromine atom at the 5-position and a methyl group at the 2-position of the tetrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-1H-tetrazole typically involves the bromination of 2-methyltetrazole. One common method includes the reaction of 2-methyltetrazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds with the substitution of a hydrogen atom at the 5-position by a bromine atom, yielding this compound .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methyl-1H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted tetrazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the tetrazole ring.

    Reduction Products: Reduced forms of the tetrazole ring.

Scientific Research Applications

Chemistry: 5-Bromo-2-methyl-1H-tetrazole is used as a building block in the synthesis of more complex organic molecules. Its reactivity and ability to undergo various chemical transformations make it valuable in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It serves as a precursor for the synthesis of biologically active compounds, including antimicrobial and anticancer agents.

Industry: The compound finds applications in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance in terms of stability and functionality.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-methyl-1H-tetrazole stands out due to the presence of the bromine atom, which imparts unique electronic and steric effects. These effects influence its reactivity, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-bromo-2-methyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrN4/c1-7-5-2(3)4-6-7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCJTCRPKDANII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16681-80-4
Record name 5-bromo-2-methyl-2H-1,2,3,4-tetrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the reactivity of 5-bromo-2-methyltetrazole compare to its 1-methyl isomer, and what is the proposed explanation for this difference?

A1: The research indicates that 5-bromo-2-methyltetrazole demonstrates higher reactivity compared to its 1-methyl isomer, 4-bromo-2-methyl-1,2,3-triazole, when reacting with piperidine in ethanol []. This difference in reactivity is attributed to the influence of the methyl group's position on the transition state stabilization during the reaction. The authors suggest that the 2-methyl isomer experiences less stabilization in the transition state compared to the 1-methyl isomer, leading to its lower reactivity [].

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